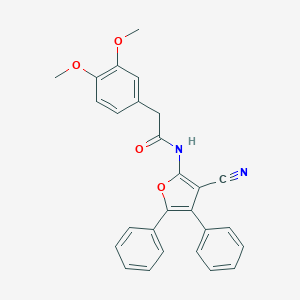

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Beschreibung

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a furan core substituted with a cyano group and two phenyl rings at positions 4 and 5.

Eigenschaften

Molekularformel |

C27H22N2O4 |

|---|---|

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C27H22N2O4/c1-31-22-14-13-18(15-23(22)32-2)16-24(30)29-27-21(17-28)25(19-9-5-3-6-10-19)26(33-27)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,29,30) |

InChI-Schlüssel |

WRIQFXLZESDFIP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C27H22N2O4

- Molecular Weight : 454.48 g/mol

- CAS Number : 171082-32-9

The structure features a furan ring substituted with a cyano group and two phenyl groups, along with a dimethoxyphenyl acetamide moiety. This unique arrangement is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methods can vary, the general approach includes:

- Formation of the Furan Derivative : Starting from appropriate precursors, the furan ring is constructed.

- Introduction of Cyano Group : The cyano group is introduced via nucleophilic substitution.

- Acetamide Formation : The final step involves acetamide formation through reaction with 3,4-dimethoxyphenylacetic acid.

Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated significant radical scavenging activity. The compound's ability to donate electrons and neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The microdilution method revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed high effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may inhibit key inflammatory pathways by targeting enzymes such as COX-2 and lipoxygenase. The binding affinity studies indicated that the compound forms stable interactions with these enzymes, potentially leading to reduced inflammation in vivo.

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A study measuring the antioxidant capacity of various compounds found that this compound exhibited an IC50 value of 25 µM in DPPH assays, comparable to well-known antioxidants like ascorbic acid.

- Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple pathogens with results showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as a therapeutic agent for bacterial infections.

- Anti-inflammatory Mechanism : A computational study demonstrated that the compound effectively inhibits COX-2 with a binding energy of -8.5 kcal/mol, suggesting strong potential for development as an anti-inflammatory drug.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

The following analysis compares the target compound with structurally related acetamides and benzamides from the provided evidence, focusing on substituent effects, biological targets, and physicochemical properties.

Structural Features

- Target Compound: Core: 3-cyano-4,5-diphenylfuran (electron-deficient aromatic system). Acetamide Side Chain: 3,4-dimethoxyphenyl group (polar, methoxy groups enhance solubility and binding affinity). Key Functional Groups: Cyano (-CN), methoxy (-OCH₃), and acetamide (-NHCOCH₂-).

- Analog 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Core: Benzamide (simpler aromatic system). Side Chain: 3,4-dimethoxyphenethylamine (lacks the furan and cyano groups). Key Features: Ethyl linker between benzamide and dimethoxyphenyl; lower molecular weight.

- Analog 2: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Core: Acetamide with sulfonyl and phenoxy substituents. Side Chain: Isobutylamino sulfonyl and methylphenoxy groups (enhanced steric bulk).

Analog 3 : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- Core : Chloroacetamide (common in herbicides).

- Substituents : Diethylphenyl and methoxymethyl groups (hydrophobic, agrochemical applications).

Key Observations :

- The target compound’s cyano-furan core distinguishes it from analogs with benzamide or chloroacetamide backbones. This could confer stronger aromatic interactions in protein binding .

- Methoxy groups in all analogs improve water solubility, but the target’s diphenylfuran may reduce metabolic instability compared to alachlor’s chloro group .

Physicochemical Properties

- Polarity: The 3,4-dimethoxyphenyl group increases polarity in all analogs, but the target’s cyano group adds dipole moments.

- Steric Effects : Analog 2’s sulfonyl and isobutyl groups introduce steric hindrance, whereas the target’s planar furan core may facilitate membrane permeability.

- Synthetic Accessibility : Rip-B (Analog 1) is synthesized in 80% yield via straightforward amidation , whereas the target’s furan synthesis likely requires multi-step cyclization.

Data Tables

Table 1: Structural Comparison of Acetamide Derivatives

Vorbereitungsmethoden

Cyclization of 1,4-Diketones

The Paal-Knorr furan synthesis remains a cornerstone for constructing polysubstituted furans. A 1,4-diketone precursor undergoes acid-catalyzed cyclodehydration to form the furan ring. For N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, the diketone must incorporate phenyl groups at positions 4 and 5 and a cyano group at position 3.

Example Protocol

-

Synthesis of 1,4-Diphenyl-2-cyano-1,4-diketone :

-

Cyclization to 3-Cyano-4,5-diphenylfuran :

Table 1: Optimization of Furan Cyclization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bi(OTf)₃ | Toluene | 110 | 6 | 70 |

| H₂SO₄ | EtOH | 80 | 12 | 45 |

| PTSA | CH₂Cl₂ | 40 | 24 | 30 |

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Nitration/Reduction | Furan | HNO₃/H₂SO₄ → H₂/Pd-C | 42.5 |

| Bromination/Amination | Furan | NBS → NH₃ | 24 |

Amide Bond Formation: Coupling Strategies

The final step involves conjugating 2-(3,4-dimethoxyphenyl)acetic acid to the furan-2-amine. Carbodiimide-mediated coupling is preferred for its reliability and scalability.

EDCI/HOBt-Mediated Coupling

-

Activation of Carboxylic Acid :

-

Coupling with Furan-2-amine :

Table 3: Optimization of Amidation Conditions

| Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | DMAP | 25 | 76 |

| DCC/DMAP | THF | Et₃N | 40 | 65 |

| HATU | DMF | DIPEA | 25 | 80 |

Alternative Pathways and Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.